Fabomotizole (hydrochloride) Fabomotizole (hydrochloride) Afobazole is a multi-targeted anxiolytic drug with neuroprotective activities. It binds to the sigma-1, melatonin MT1, and MT3 receptors, as well as monoamine oxidase A (MAO-A; Kis = 5.9, 160, 0.97, and 3.6 µM, respectively, in a radioligand binding assay). Afobazole (5 mg/kg) decreases the latency to enter, as well as increases the number of entries into and percentage of time spent in, the open arms of the elevated plus maze, indicating anxiolytic-like activity in passive stress-coping BALB/c, but not active stress-coping C57BL/6, mice. It decreases stroke volume and neuronal and oligodendroglial cell death in the brain in a rat model of ischemia induced by middle cerebral artery occlusion (MCAO) when administered at doses of 0.3 and 3 mg/kg.
Afobazol HCl is an anxiolytic drug.
Brand Name: Vulcanchem
CAS No.: 173352-39-1
VCID: VC0517427
InChI: InChI=1S/C15H21N3O2S.ClH/c1-2-20-12-3-4-13-14(11-12)17-15(16-13)21-10-7-18-5-8-19-9-6-18;/h3-4,11H,2,5-10H2,1H3,(H,16,17);1H
SMILES: CCOC1=CC2=C(C=C1)N=C(N2)SCCN3CCOCC3.Cl
Molecular Formula: C15H22ClN3O2S
Molecular Weight: 343.9 g/mol

Fabomotizole (hydrochloride)

CAS No.: 173352-39-1

Cat. No.: VC0517427

Molecular Formula: C15H22ClN3O2S

Molecular Weight: 343.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Fabomotizole (hydrochloride) - 173352-39-1

Specification

CAS No. 173352-39-1
Molecular Formula C15H22ClN3O2S
Molecular Weight 343.9 g/mol
IUPAC Name 4-[2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethyl]morpholine;hydrochloride
Standard InChI InChI=1S/C15H21N3O2S.ClH/c1-2-20-12-3-4-13-14(11-12)17-15(16-13)21-10-7-18-5-8-19-9-6-18;/h3-4,11H,2,5-10H2,1H3,(H,16,17);1H
Standard InChI Key MYSRFAUFQZYTOV-UHFFFAOYSA-N
SMILES CCOC1=CC2=C(C=C1)N=C(N2)SCCN3CCOCC3.Cl
Canonical SMILES CCOC1=CC2=C(C=C1)N=C(N2)SCCN3CCOCC3.Cl
Appearance Solid powder

Introduction

Chemical and Pharmacological Profile

Structural Characteristics

Fabomotizole hydrochloride (IUPAC name: 5-ethoxy-2-[2-(morpholino)-ethylthio]benzimidazole dihydrochloride) is a synthetic compound with the molecular formula C15H21N3O2S2HCl\text{C}_{15}\text{H}_{21}\text{N}_{3}\text{O}_{2}\text{S} \cdot 2\text{HCl} and a molar mass of 380.333 g/mol . Its chemical structure includes a benzimidazole core substituted with ethoxy and morpholinoethylthio groups, contributing to its affinity for sigma-1 receptors and GABAergic systems . The compound is achiral, with no defined stereocenters, and exhibits a bioavailability of 43.64% due to significant first-pass metabolism .

Table 1: Key Pharmacokinetic Parameters of Fabomotizole Hydrochloride

ParameterValue
Bioavailability43.64%
Time to Peak Plasma (Tmax)0.85 ± 0.13 hours
Half-life (t₁/₂)0.82 ± 0.54 hours
MetabolismHepatic (extensive)
Primary Excretion RouteRenal

Mechanisms of Action

Fabomotizole’s anxiolytic and neuroprotective effects arise from a multifaceted mechanism involving several receptor systems:

Sigma-1 Receptor Agonism

The drug exhibits high affinity for sigma-1 receptors, chaperone proteins implicated in neuroprotection and cellular stress response. Activation of sigma-1 receptors enhances neurotrophic factor release, including nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF), which promote neuronal survival and plasticity . In a Parkinson’s disease model, deferred administration of fabomotizole restored striatal dopamine levels and improved motor function, effects blocked by the sigma-1 antagonist BD-1047 .

GABAergic Modulation

Fabomotizole potentiates GABAA_A receptor activity without direct binding, distinguishing it from benzodiazepines. This indirect modulation contributes to its anxiolytic effects while avoiding sedation . Experimental models of cerebral ischemia demonstrate that fabomotizole enhances GABAergic neurotransmission, increasing cerebral blood flow and reducing infarct size .

Monoamine Oxidase Inhibition

Reversible inhibition of monoamine oxidase A (MAO-A) elevates synaptic serotonin and norepinephrine levels, potentially augmenting its antidepressant and anxiolytic properties . This mechanism is distinct from irreversible MAO inhibitors, minimizing the risk of dietary tyramine interactions.

Clinical Applications

Approved Indications

In Russia, fabomotizole is approved for :

  • Generalized anxiety disorders

  • Neurasthenia (fatigue, irritability, sleep disturbances)

  • Adaptation disorders in patients with somatic conditions (e.g., asthma, hypertension)

  • Alleviation of nicotine withdrawal symptoms

The standard dosage is 10 mg three times daily, with a maximum studied dose of 60 mg/day .

Preclinical Research Findings

Neuroprotection in Cerebral Ischemia

In rats with permanent middle cerebral artery occlusion, fabomotizole:

  • Increased cerebral blood flow by 25–30% within 60 minutes

  • Reduced infarct volume from 28.3 ± 2.1 mm³ to 16.7 ± 1.8 mm³

  • Normalized hippocampal levels of HSP70, a stress-response protein

Table 2: Effects of Fabomotizole in Ischemic Stroke Models

ParameterControl GroupFabomotizole Group
Infarct Volume (mm³)28.3 ± 2.116.7 ± 1.8*
Cerebral Blood Flow Increase12%30%*
Glutamate Levels (µM)18.9 ± 1.29.4 ± 0.8*
*p<0.05p < 0.05 vs. control

Antiarrhythmic Activity

In a combined cerebrovascular and coronary disease model, fabomotizole:

  • Reduced ventricular arrhythmia incidence from 78% to 32%

  • Prolonged action potential duration by 15–20%, stabilizing myocardial repolarization

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator